molecular formula C26H30N2O4 B11316724 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11316724
M. Wt: 434.5 g/mol
InChI Key: PIBZLCUYWQYPEG-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and diversity-oriented synthesis for the discovery of new biologically active molecules . This scaffold is recognized as a privileged structure and serves as a useful template for designing compound libraries in the search for novel therapeutics . Chromeno[2,3-c]pyrrole derivatives have been reported in scientific literature to exhibit a range of biological activities; for instance, some analogs have been identified as glucokinase activators and as mimetics of glycosaminoglycans . Furthermore, a closely related natural product, Pyranonigrin A, which contains a similar pyrano[2,3-c]pyrrole skeleton, has been identified as a potent inhibitor of the SARS-CoV-2 Main protease (M pro ) , highlighting the potential of this structural class in antiviral research . The synthetic approach for this class of compounds typically involves an efficient multicomponent reaction (MCR) from relatively simple, commercially available reagents, allowing for rapid construction of diversified libraries with a wide range of substituents under mild conditions . This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H30N2O4/c1-5-14-31-19-9-6-8-18(16-19)23-22-24(29)20-15-17(2)10-11-21(20)32-25(22)26(30)28(23)13-7-12-27(3)4/h6,8-11,15-16,23H,5,7,12-14H2,1-4H3

InChI Key

PIBZLCUYWQYPEG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in cancer progression. The interaction with tyrosine kinases, which play a critical role in cell growth and proliferation, has been particularly noted. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby blocking their activity and exerting therapeutic effects against cancer cells .

Biological Research
In biological studies, the compound has been utilized to investigate cell signaling pathways and molecular interactions. Its unique structural features enable it to act as a tool for probing biological mechanisms, contributing to our understanding of complex cellular processes .

Industrial Applications

Synthesis of Advanced Materials
The compound is explored for its potential use in the synthesis of advanced materials. Its unique functional groups make it a valuable building block for creating more complex molecules, which can be applied in various industrial contexts . The versatility of its chemical structure allows for modifications that can lead to new materials with desirable properties.

Chemical Properties and Mechanism of Action

The mechanism of action involves the compound's interaction with various molecular targets, particularly enzymes involved in signaling pathways. This interaction can lead to the inhibition of specific cellular processes that are crucial for tumor growth and proliferation.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of this compound using various cancer cell lines. Results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Biological Mechanism Investigation

In another study, researchers investigated the biological mechanisms by which this compound affects cellular signaling pathways. Using biochemical assays, they showed that the compound effectively inhibited specific kinases involved in cancer cell survival, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[2,3-c]pyrrole-3,9-dione derivatives exhibit structural diversity due to variable substituents on the aryl, chromeno, and alkylamino groups. Below is a comparative analysis of the target compound with four analogues (Table 1):

Key Comparison Points:

Substituent Effects on Physicochemical Properties: The 3-propoxyphenyl group in the target compound increases lipophilicity compared to NCGC00538279’s polar 3,4-dimethoxyphenyl group . The dimethylamino moiety enhances water solubility relative to diethylamino derivatives (e.g., ), which have higher steric bulk .

Synthetic Flexibility :

  • The one-pot MCR method accommodates diverse substituents (e.g., halogens, alkoxy groups) without compromising yield (92% success rate) .
  • Electron-withdrawing groups (e.g., Cl in NCGC00538279) require shorter reaction times compared to electron-donating substituents .

Biological Relevance :

  • NCGC00538279 acts as a selective ghrelin receptor (GHSR1a) ligand, suggesting that chloro and methoxy substituents may influence receptor binding .
  • The target compound’s 7-methyl and 3-propoxyphenyl groups could modulate selectivity for other biological targets, though specific activity data is unavailable in the provided evidence.

Spectral Characterization :

  • IR and NMR data for most derivatives confirm the presence of carbonyl (C=O, 1700–1730 cm⁻¹) and aromatic (1500–1600 cm⁻¹) functionalities .

Notes

Synthetic Advances: The one-pot MCR protocol enables rapid diversification of the chromeno[2,3-c]pyrrole scaffold, making it a valuable tool for medicinal chemistry .

Limitations : Biological data for the target compound is sparse; further studies are needed to correlate structural features with pharmacological activity.

Future Directions : Libraries of these compounds (223 examples) are under investigation for drug discovery applications .

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N2O4C_{25}H_{27}N_2O_4, with a molecular weight of approximately 438.5 g/mol. Its structure includes a chromeno-pyrrole core, which is known for various bioactive properties.

PropertyValue
Molecular FormulaC25H27N2O4
Molecular Weight438.5 g/mol
IUPAC NameThis compound
InChI KeyBGKHGACJARJKQJ-UHFFFAOYSA-N

Antitumor Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and RD cells. The mechanism involves the inhibition of specific tyrosine kinases that play a crucial role in cancer cell signaling pathways .

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in several studies. Chromeno[2,3-c]pyrrole derivatives have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as a glucokinase activator, which could be beneficial in managing diabetes by enhancing insulin sensitivity . Furthermore, its interaction with the main protease (Mpro) of SARS-CoV-2 suggests possible applications in antiviral therapies .

The biological effects of This compound are primarily attributed to its ability to bind to specific molecular targets:

  • Tyrosine Kinases : The compound inhibits the activity of tyrosine kinases involved in cell growth and proliferation.
  • Glucokinase : By activating glucokinase, it enhances glucose metabolism and insulin sensitivity.
  • Antioxidant Mechanisms : It reduces oxidative stress by scavenging free radicals.

Study on Antitumor Activity

A study published in Molecules demonstrated that chromeno[2,3-c]pyrrole derivatives showed cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM. The study emphasized the structure-activity relationship (SAR) indicating that modifications on the phenyl ring significantly affect potency .

Antioxidant Efficacy Assessment

In another investigation, the antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodology : Synthesize a 50-member library with systematic substituent variation (e.g., alkyl chain length on propoxyphenyl). Test cytotoxicity (MTT assay) and correlate with logP values and steric maps (CoMFA) to identify pharmacophores .

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